
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid
カタログ番号 B2602490
CAS番号:
890597-37-2
分子量: 216.67
InChIキー: BAKDQYHGSMTKMU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid” is a research chemical with the molecular formula C8H11ClN2O2 and a molecular weight of 202.64 . It has a pyrazole ring, which is a five-membered aromatic heterocycle, with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid” includes a pyrazole ring substituted with two methyl groups, a chlorine atom, and a propionic acid group . The presence of these functional groups may influence the compound’s reactivity and properties.科学的研究の応用
Structural Analysis and Synthesis
- Structural determination of a related compound through spectral analysis and X-ray diffraction, highlighting its relevance in chemical crystallography (Meskini et al., 2011).
- Synthesis of a new series of 3,5-dimethyl-1H-pyrazole derivatives, emphasizing the importance of these compounds in organic synthesis (Al-Smaisim, 2012).
Chemical Reactions and Catalysis
- Investigation of the selenoacetalyzation of 4‐formylpyrazoles, showing the chemical versatility of pyrazole derivatives (Papernaya et al., 2013).
- Development of novel pyrazole derivatives with potential as antimicrobial and anticancer agents, highlighting their medicinal chemistry applications (Hafez et al., 2016).
Materials Science and Engineering
- Use of pyrazole derivatives in the inhibition of steel corrosion, demonstrating their application in materials science (Bouklah et al., 2005).
- Synthesis of pyrazole-based ligands for use in luminescence studies, indicating their role in photophysical research (Hu et al., 2010).
Computational Chemistry and Theoretical Studies
- Density functional theory (DFT) study of bipyrazole derivatives as corrosion inhibitors, showcasing their importance in computational chemistry (Wang et al., 2006).
Biological Applications
- Evaluation of tetra substituted pyrazolines for antimicrobial and antioxidant activity, indicating their potential in biological studies (Govindaraju et al., 2012).
特性
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c1-5(9(13)14)4-12-7(3)8(10)6(2)11-12/h5H,4H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKDQYHGSMTKMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C(=O)O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2602409.png)

![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2602413.png)
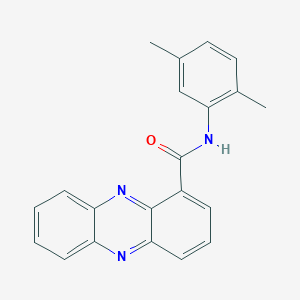
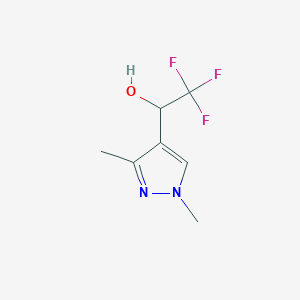
![4-(Aminomethyl)-N'-{[4-(diethylamino)phenyl]methylidene}benzohydrazide hydrochloride](/img/structure/B2602420.png)
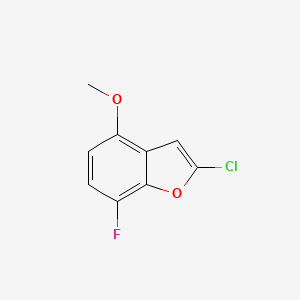
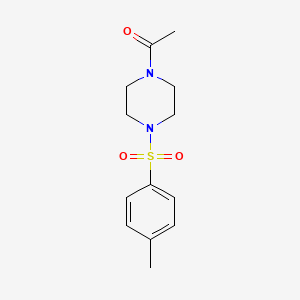
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-(2-oxopiperidin-1-yl)pyrimidin-5-yl]borinic acid](/img/structure/B2602424.png)
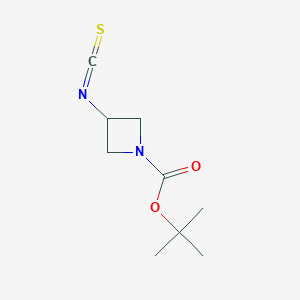

![2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2602428.png)

